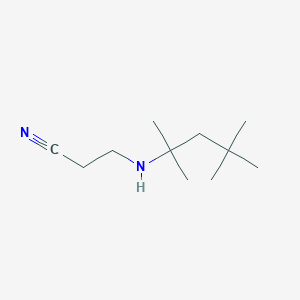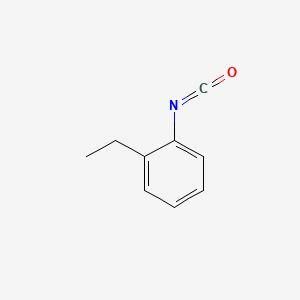
2,6-Dibromanisol
Übersicht
Beschreibung
1,3-Dibromo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dibromo-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dibromo-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,6-Dibromanisol wird in der organischen Synthese eingesetzt, insbesondere bei der Bildung von aromatischen Verbindungen. Es dient als Vorläufer in verschiedenen Substitutionsreaktionen, bei denen die Bromatome durch andere funktionelle Gruppen ersetzt werden können, um neue Moleküle zu synthetisieren . Diese Verbindung ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die für die Entwicklung von Arzneimitteln und Agrochemikalien von entscheidender Bedeutung sind .
Medizinische Chemie
In der medizinischen Chemie wird this compound auf sein Potenzial als Baustein für die Arzneimittelentwicklung untersucht. Seine Bromatome sind reaktive Stellen, die mit anderen organischen Einheiten gekoppelt werden können, um wirksame pharmazeutische Wirkstoffe (APIs) zu erzeugen . Die Derivate der Verbindung werden auf ihre biologischen Aktivitäten untersucht und könnten zur Entdeckung neuer therapeutischer Mittel führen.
Materialwissenschaften
Im Bereich der Materialwissenschaften wird this compound auf seine Rolle bei der Synthese von fortschrittlichen Materialien untersucht. Seine Einarbeitung in Polymere und Harze könnte aufgrund des Vorhandenseins von Brom, einem bekannten flammhemmenden Element, flammschutzmittel-Eigenschaften verleihen . Diese Anwendung ist für die Entwicklung sichererer und haltbarerer Materialien für verschiedene Branchen von Bedeutung.
Umweltforschung
This compound ist auch in der Umweltforschung relevant, insbesondere bei der Analyse von halogenierten organischen Verbindungen in marinen Umgebungen. Es wird als Tracer verwendet, um den Transport und das Schicksal von Organohalogenverbindungen in der Atmosphäre und den Ozeanen zu untersuchen, was für das Verständnis der Auswirkungen dieser Verbindungen auf Ökosysteme und die menschliche Gesundheit von entscheidender Bedeutung ist .
Analytische Chemie
In der analytischen Chemie findet this compound Verwendung als Standard in chromatographischen Analysen, um das Vorhandensein ähnlicher Organobromverbindungen in verschiedenen Proben zu quantifizieren . Seine gut definierten Eigenschaften machen es zu einem idealen Referenzmaterial, um die Genauigkeit und Präzision analytischer Methoden sicherzustellen.
Industrielle Anwendungen
Schließlich ist this compound in industriellen Anwendungen ein wertvolles Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien . Seine Fähigkeit, weitere chemische Transformationen zu durchlaufen, macht es zu einer vielseitigen Verbindung bei der Synthese einer breiten Palette industrieller Produkte.
Wirkmechanismus
Mode of Action
It is known that brominated compounds often interact with their targets through electrophilic aromatic substitution . This involves the replacement of a hydrogen atom in an aromatic system with an electrophile, in this case, a bromine atom .
Biochemical Pathways
It is known that brominated compounds can influence various metabolic pathways .
Eigenschaften
IUPAC Name |
1,3-dibromo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZVDHQOAJUZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191921 | |
| Record name | Benzene, 1,3-dibromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-09-7 | |
| Record name | Benzene, 1,3-dibromo-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dibromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 2,6-Dibromoanisole?
A: 2,6-Dibromoanisole is a type of bromoanisole (BA) produced through the methylation of bromophenols, which are naturally synthesized by marine algae. [] These compounds are of interest due to their potential role in the marine bromine cycle.
Q2: How does 2,6-Dibromoanisole behave in the environment?
A: Research suggests that 2,6-Dibromoanisole, alongside other BAs like 2,4-dibromoanisole (2,4-DBA) and 2,4,6-tribromoanisole (2,4,6-TBA), are exchanged between water and air. [] In the Baltic Sea, a south-to-north decreasing concentration gradient of 2,4-DBA and 2,4,6-TBA was observed, likely due to dilution with freshwater from rivers. [] This suggests that freshwater input influences the distribution of these compounds.
Q3: What analytical challenges are associated with studying 2,6-Dibromoanisole in the environment?
A: Accurately measuring 2,6-Dibromoanisole in air samples can be challenging. Studies have shown that this compound can be underestimated due to breakthrough issues with polyurethane foam traps used for air sampling. [] This highlights the importance of careful selection and validation of sampling and analytical methods when studying 2,6-Dibromoanisole and similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)





![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)

